Cas no 1008949-74-3 (2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid)

2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- [4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
- 2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid
- 830-538-9
- 1008949-74-3
- SR-01000070192-1
- AKOS034680383
- SR-01000070192
- 2-(4-Methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid
- AB00776745-01
- 2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]aceticacid
- EN300-13488
- 2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
-
- インチ: InChI=1S/C13H14N2O4/c1-8-3-5-10(6-4-8)15-9(2)12(18)14(13(15)19)7-11(16)17/h3-6,9H,7H2,1-2H3,(H,16,17)
- InChIKey: XBLRLNUGHFWYID-UHFFFAOYSA-N
計算された属性
- 精确分子量: 262.095357g/mol
- 同位素质量: 262.095357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 401
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 262.26g/mol
- XLogP3: 1.2
- トポロジー分子極性表面積: 77.9Ų
2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-13488-5.0g |
2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
1008949-74-3 | 95% | 5.0g |
$2152.0 | 2023-02-09 | |
Enamine | EN300-13488-2.5g |
2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
1008949-74-3 | 95% | 2.5g |
$1454.0 | 2023-02-09 | |
Enamine | EN300-13488-1.0g |
2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
1008949-74-3 | 95% | 1.0g |
$743.0 | 2023-02-09 | |
Enamine | EN300-13488-100mg |
2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
1008949-74-3 | 95.0% | 100mg |
$257.0 | 2023-09-30 | |
Enamine | EN300-13488-250mg |
2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
1008949-74-3 | 95.0% | 250mg |
$367.0 | 2023-09-30 | |
Enamine | EN300-13488-10000mg |
2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
1008949-74-3 | 95.0% | 10000mg |
$3191.0 | 2023-09-30 | |
Enamine | EN300-13488-50mg |
2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
1008949-74-3 | 95.0% | 50mg |
$174.0 | 2023-09-30 | |
Aaron | AR019P10-100mg |
2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
1008949-74-3 | 95% | 100mg |
$379.00 | 2025-02-14 | |
Aaron | AR019P10-5g |
2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
1008949-74-3 | 95% | 5g |
$2984.00 | 2025-02-14 | |
Aaron | AR019P10-250mg |
2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
1008949-74-3 | 95% | 250mg |
$530.00 | 2025-02-14 |
2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
8. Book reviews
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acidに関する追加情報
Introduction to 2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid (CAS No. 1008949-74-3)
2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid (CAS No. 1008949-74-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a substituted imidazolidinedione core and an acetic acid moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.
The molecular formula of 2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid is C16H16N2O4, and its molecular weight is approximately 300.31 g/mol. The compound's structure consists of a central imidazolidinedione ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. This ring is further substituted with a 4-methylphenyl group and a 2,4-dimethyl group, along with an acetic acid functional group attached to the nitrogen atom.
The synthesis of 2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid typically involves multi-step reactions, including the formation of the imidazolidinedione core and subsequent functionalization with the desired substituents. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which has facilitated its use in various research applications.
In terms of its biological activity, 2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid has shown promising results in several areas of medicinal chemistry. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been investigated for its ability to inhibit the activity of certain kinases, which are key enzymes in signal transduction pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.
The mechanism of action of 2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid is not yet fully understood, but preliminary research suggests that it may interact with specific protein targets through hydrogen bonding and hydrophobic interactions. These interactions can lead to the modulation of enzyme activity, thereby affecting cellular processes such as cell proliferation and apoptosis.
In addition to its potential as an enzyme inhibitor, 2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical trials involving 2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid are currently in early stages, but preliminary results are encouraging. Phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties. Further studies are underway to evaluate its efficacy and safety in larger patient populations.
The development of 2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid as a therapeutic agent is part of a broader trend in drug discovery that focuses on identifying small molecules with high specificity and low toxicity. The unique structure of this compound allows it to selectively target specific protein-protein interactions or enzymatic activities without causing significant off-target effects.
In conclusion, 2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid (CAS No. 1008949-74-3) represents a promising molecule with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, making it an exciting area of focus for both academic researchers and pharmaceutical companies.
1008949-74-3 (2-4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-ylacetic acid) Related Products
- 23576-42-3(L-Phenylalanylglycylglycine)
- 26850-24-8(1,3-Bis(2-hydroxyethyl)-5,5-dimethylhydantoin)
- 22801-44-1(Mepivacaine)
- 15883-20-2(N-Desbutyl Bupivacaine)
- 27262-40-4((2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide)
- 2180-92-9(Bupivacaine)
- 3530-82-3(5-Benzyl Hydantoin)
- 41708-72-9(2-amino-N-(2,6-dimethylphenyl)propanamide)
- 89-24-7(5-Phenylhydantoin)
- 721-50-6(Prilocaine)




